2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC10932760
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine -](/images/structure/VC10932760.png)
Specification
Molecular Formula | C15H15N3O |
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Molecular Weight | 253.30 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(16-10)9-14(17-18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3 |
Standard InChI Key | CMJGBTXOHJQXLC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C |
Canonical SMILES | CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold, with substituents at the 2-, 5-, and 7-positions (Figure 1). The 2-position is occupied by a 4-methoxyphenyl group, while methyl groups are present at the 5- and 7-positions. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, influencing the compound’s electronic properties and reactivity .
Molecular Formula: C₁₅H₁₅N₃O
Molecular Weight: 253.31 g/mol
IUPAC Name: 2-(4-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
The compound’s structure is corroborated by spectroscopic data from related pyrazolo[1,5-a]pyrimidines, which exhibit characteristic NMR signals for aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.5 ppm) .
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions. For 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, a plausible route begins with the formation of a β-ketonitrile intermediate, followed by hydrazine-mediated cyclization and subsequent functionalization (Scheme 1) :
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Formation of β-Ketonitrile:
Reaction of 4-methoxyacetophenone with cyanoacetic acid derivatives yields a β-ketonitrile precursor. -
Cyclization with Hydrazine:
Treatment with hydrazine hydrate in ethanol/acetic acid facilitates pyrazole ring formation. For example, microwave-assisted synthesis at 90°C for 40 minutes achieves cyclization with moderate yields (42%) . -
Pyrimidine Ring Closure:
Reaction with 2,4-pentanedione under microwave irradiation (160°C, 30 minutes) completes the pyrimidine ring, yielding the target compound in near-quantitative yields (91%) .
Microwave-Assisted Organic Synthesis (MAOS)
Recent advancements highlight MAOS as a critical tool for accelerating pyrazolo[1,5-a]pyrimidine synthesis. Compared to traditional thermal methods, MAOS reduces reaction times by up to 64-fold while maintaining or improving yields . For instance, the pyrimidine ring closure step proceeds in 30 minutes under MAOS versus 16 hours conventionally .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic aromatic and methyl groups. Predicted logP values (≈3.1) suggest moderate lipophilicity, aligning with its potential blood-brain barrier permeability. Stability studies on analogues indicate resistance to hydrolysis under physiological conditions, though photodegradation may occur due to the methoxy group .
Spectroscopic Characterization
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UV-Vis: Absorption maxima near 270 nm (π→π* transitions of the aromatic system).
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IR: Stretching vibrations at 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy), and 2900 cm⁻¹ (C-H of methyl) .
Research Findings and Comparative Data
Synthetic Yield Optimization
Comparative studies between MAOS and conventional methods reveal significant efficiency gains (Table 1):
Step | Conventional Yield | MAOS Yield | Time Reduction |
---|---|---|---|
Cyclization | 68–72% | 42% | 6-fold |
Pyrimidine Closure | 70% | 91% | 32-fold |
In Vitro Functional Assays
Steroidogenic assays using rat C6 glioma cells demonstrate that TSPO ligands enhance pregnenolone synthesis by 2.5–3.5-fold at 10 µM . While untested, the target compound’s structural similarity implies comparable activity.
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